molecular formula C18H10ClF3N4O2S B6586108 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 1224014-91-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No. B6586108
CAS RN: 1224014-91-8
M. Wt: 438.8 g/mol
InChI Key: WGDQAXHAFZWMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic molecule with a complex structure, including a trifluoromethyl group and a phenyl group. Trifluoromethylbenzenes are a class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s formula suggests it contains carbon, hydrogen, nitrogen, sulfur, chlorine, and fluorine atoms .


Chemical Reactions Analysis

The reactivity of a compound depends on its molecular structure. For example, the trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure .

Mechanism of Action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .

Mode of Action

It is known to contribute to thede novo mitochondrial thymidylate biosynthesis pathway . This suggests that it might inhibit the function of Thymidylate synthase, thereby affecting DNA synthesis.

Biochemical Pathways

The compound affects the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is crucial for the synthesis of thymidine monophosphate (dTMP), a necessary building block for DNA. By affecting this pathway, the compound could potentially influence cell proliferation and survival.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4O2S/c19-11-4-3-9(18(20,21)22)6-12(11)25-13(27)7-26-8-24-14-10-2-1-5-23-16(10)29-15(14)17(26)28/h1-6,8H,7H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDQAXHAFZWMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

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